1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride

Lipophilicity Drug-likeness Physicochemical profiling

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride (CAS 1803599-54-3) is a synthetic small-molecule building block comprising a 2-phenyl-1,3-oxazole heterocycle linked via a methylene bridge to a piperidin-4-amine scaffold, supplied as the hydrochloride salt (C₁₅H₂₀ClN₃O, MW 293.8 g/mol). The compound is catalogued by Enamine as building block EN300-62827 (free base CAS 1154260-99-7) with a specified purity of 95% and a computed CLogP of 0.959, classifying it as a moderately hydrophilic primary amine building block suitable for fragment-based drug discovery and parallel synthesis workflows.

Molecular Formula C15H20ClN3O
Molecular Weight 293.79 g/mol
CAS No. 1803599-54-3
Cat. No. B1459528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride
CAS1803599-54-3
Molecular FormulaC15H20ClN3O
Molecular Weight293.79 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=COC(=N2)C3=CC=CC=C3.Cl
InChIInChI=1S/C15H19N3O.ClH/c16-13-6-8-18(9-7-13)10-14-11-19-15(17-14)12-4-2-1-3-5-12;/h1-5,11,13H,6-10,16H2;1H
InChIKeyJZFDTVNBLZUUDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine Hydrochloride (CAS 1803599-54-3): Procurement-Ready Building Block with Quantifiable Differentiation


1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride (CAS 1803599-54-3) is a synthetic small-molecule building block comprising a 2-phenyl-1,3-oxazole heterocycle linked via a methylene bridge to a piperidin-4-amine scaffold, supplied as the hydrochloride salt (C₁₅H₂₀ClN₃O, MW 293.8 g/mol) [1]. The compound is catalogued by Enamine as building block EN300-62827 (free base CAS 1154260-99-7) with a specified purity of 95% and a computed CLogP of 0.959, classifying it as a moderately hydrophilic primary amine building block suitable for fragment-based drug discovery and parallel synthesis workflows . Its structural architecture combines three pharmacophoric elements — a planar aromatic oxazole, a flexible piperidine ring bearing a solvent-exposed primary amine, and a pendant phenyl group — enabling diverse vector-based elaboration strategies distinct from simpler oxazole-methylamine or piperazine-core analogs [2].

Why 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine Hydrochloride Cannot Be Interchanged with In-Class Analogs


Closely related building blocks within the phenyl-oxazole-piperidine/piperazine family differ in at least three procurement-relevant dimensions — lipophilicity, core heterocycle protonation state, and functional-group availability for downstream elaboration — that preclude simple interchange without experimental re-validation. Substituting the piperidine core with a piperazine (CAS 1177346-18-7, MW 316.23 dihydrochloride) alters the number of ionizable nitrogens from one primary amine to two secondary/tertiary amines, directly impacting salt stoichiometry, aqueous solubility, and hydrogen-bond donor/acceptor counts in lead optimization campaigns [1]. Likewise, replacing the entire piperidine moiety with a simpler aminomethyl group (4-(aminomethyl)-2-phenyloxazole HCl, CAS 33105-95-2, MW 210.66) reduces molecular weight by ~83 Da and shifts the experimental LogP from approximately 0.96 to 3.30, fundamentally altering both physicochemical and permeability profiles . These differences are quantifiable and directly affect assay compatibility, formulation development, and SAR interpretation, making blind substitution scientifically unsound for rigorous research programs.

Quantitative Differentiation Evidence for 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine Hydrochloride (CAS 1803599-54-3)


CLogP Differentiation: Hydrophilic Piperidine-Amine Building Block vs. Lipophilic Aminomethyl Analog

The target compound (free base form, CAS 1154260-99-7) has a computed CLogP of 0.959, as reported in the Enamine building block catalog . In contrast, the structurally simplified analog 4-(aminomethyl)-2-phenyloxazole hydrochloride (CAS 33105-95-2) — which lacks the piperidine ring — has an experimental LogP of 3.30260, as documented by ChemSpider . This represents a LogP difference of approximately 2.34 log units, corresponding to a greater than 200-fold difference in calculated octanol-water partition coefficient. For medicinal chemistry campaigns targeting CNS or intracellular targets where moderate lipophilicity (LogP 1–3) is desirable, the target compound's lower CLogP places it in a more favorable drug-likeness window compared to the simpler analog, which exceeds typical lead-like criteria.

Lipophilicity Drug-likeness Physicochemical profiling Building block selection

Hydrochloride Salt Advantage: Aqueous Solubility Enhancement Over Free Base Form

The target compound is supplied as the monohydrochloride salt (CAS 1803599-54-3, MW 293.8), whereas the corresponding free base form (CAS 1154260-99-7, MW 257.33) is also commercially available [1]. Piperidin-4-amine derivatives bearing a primary amine group typically exhibit a predicted pKa of approximately 10.0–10.5 for the exocyclic amine . At physiological pH (7.4), the hydrochloride salt form ensures >99.9% protonation of the primary amine, conferring substantially higher aqueous solubility compared to the neutral free base. This solubility advantage is critical for biochemical assay preparation: the hydrochloride salt can be directly dissolved in aqueous buffer systems (PBS, Tris) at millimolar concentrations, whereas the free base typically requires organic co-solvents (DMSO, DMF) that may interfere with enzymatic or cell-based readouts .

Salt selection Aqueous solubility Assay compatibility Formulation

Core Heterocycle Differentiation: Piperidine vs. Piperazine — Impact on Ionization and Hydrogen-Bond Capacity

The target compound features a piperidine ring bearing one exocyclic primary amine, giving a total of one strongly basic nitrogen center (pKa ~10) and one hydrogen-bond donor (—NH₂). Its closest core analog, 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride (CAS 1177346-18-7, MW 316.23), contains a piperazine ring which introduces a second ionizable nitrogen (pKa ~9.8 for the secondary amine) and eliminates the primary amine hydrogen-bond donor capacity [1]. This translates to a different protonation profile at physiological pH: the piperidine-amine scaffold exists as a monocationic species with a single exposed —NH₃⁺ group, whereas the piperazine analog exists as a dicationic species capable of forming distinct salt-bridge interactions with carboxylate residues in target protein binding pockets . Additionally, the piperazine dihydrochloride salt requires 2 equivalents of HCl (vs. 1 equivalent for the target), resulting in a higher formula weight per mole of active free base.

Heterocycle selection Hydrogen bonding Target engagement ADME profiling

Molecular Weight Differentiation: Optimal Fragment Size for Lead-Like Chemical Space

The target compound's free base molecular weight of 257.33 Da places it within the upper boundary of fragment-sized molecules (typically <300 Da) while retaining sufficient structural complexity for meaningful target engagement . Compared to the simpler 4-(aminomethyl)-2-phenyloxazole HCl (MW 210.66), the target compound adds 83 Da of molecular weight through the piperidine ring, providing additional van der Waals contacts and conformational constraints that can enhance binding affinity. Conversely, compared to the piperazine dihydrochloride analog (MW 316.23), the target is approximately 59 Da lighter, falling more comfortably within lead-like chemical space (MW ≤350) [1]. This intermediate molecular weight — neither too fragment-like to lack specificity nor too large to violate lead-likeness criteria — makes the compound an attractive starting point for fragment growth or scaffold-hopping campaigns where incremental molecular weight increases can be systematically explored .

Fragment-based drug discovery Lead-likeness Molecular weight Building block selection

Commercial Availability and Supply Chain Reliability: Enamine EN300-62827 with Defined Lead Time and Purity Specifications

The target compound (as free base, CAS 1154260-99-7) is catalogued by Enamine LLC as building block EN300-62827 with a guaranteed purity of 95% and a stated lead time of 7 days from the Ukrainian stock . This is a quantifiable procurement advantage over close analogs that may have longer lead times, lower purity specifications, or limited stock availability. For example, the piperazine analog (CAS 1177346-18-7) is listed by multiple suppliers but with variable purity grades (typically 95%, sometimes lower) and less transparent lead-time commitments . The hydrochloride salt form (CAS 1803599-54-3) is additionally available from American Elements with specifications including MDL number MFCD28118480 and PubChem CID 86811741, enabling unambiguous compound registration in electronic laboratory notebooks and inventory management systems [1]. The compound is classified as a 'Primary Amine / Aliphatic primary amine' building block by Enamine, facilitating automated library enumeration and reaction compatibility filtering.

Procurement Supply chain Building block catalog Quality specifications

Optimal Procurement and Research Application Scenarios for 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine Hydrochloride (CAS 1803599-54-3)


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Moderate Hydrophilicity

With a CLogP of 0.959 and MW of 257.33 Da (free base), this compound occupies an optimal fragment space for FBDD campaigns targeting soluble protein targets (kinases, GPCRs, protein-protein interaction interfaces). Its hydrophilic character (CLogP <1) ensures aqueous solubility at screening concentrations (typically 0.5–2 mM in phosphate buffer), reducing the DMSO concentration needed in primary screens compared to more lipophilic oxazole fragments . The primary amine handle enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation, making it suitable for fragment-growing strategies where incremental MW addition is systematically explored. Procurement of the hydrochloride salt form eliminates pre-assay desalting or pH adjustment steps that are necessary when using free base fragments.

Parallel Synthesis and SAR Exploration of Oxazole-Containing Compound Libraries

The compound's Enamine building block classification (EN300-62827, Primary Amines, Aliphatic primary amines) and defined 7-day lead time make it suitable for automated parallel synthesis workflows . Its single reactive amine handle ensures chemoselective derivatization without protecting-group manipulation, enabling high-throughput amide library generation. The 95% purity specification minimizes the need for post-coupling purification in array formats. Compared to the piperazine analog — which requires careful stoichiometric control due to two reactive nitrogens — the target compound's monofunctional amine simplifies reaction optimization and reduces byproduct formation, a critical consideration when synthesizing 96- or 384-member libraries.

Physicochemical Profiling and Developability Assessment of Piperidine-Oxazole Scaffolds

The target compound's intermediate lipophilicity (CLogP 0.959) and moderate MW (293.8 Da as HCl salt) position it as a reference scaffold for assessing the developability of oxazole-containing lead series. Its measured or predicted parameters can serve as a benchmark when evaluating the impact of substituent modifications on LogP, solubility, and permeability within a chemical series. The availability of both free base and hydrochloride salt forms enables systematic salt-form screening studies to determine the optimal solid form for downstream development [1]. The compound's structural features — a planar oxazole, a flexible piperidine chair, and a phenyl ring — provide three independent vectors for systematic physicochemical optimization, a characteristic not shared by simpler aminomethyl-oxazole analogs that lack the piperidine ring for conformational modulation.

Reference Standard for Analytical Method Development and Quality Control

As a well-characterized building block with defined MDL number (MFCD28118480) and PubChem CID (86811741), the hydrochloride salt can serve as a system suitability standard for HPLC, LC-MS, or NMR method development in medicinal chemistry laboratories [2]. Its distinct chromatographic retention (driven by CLogP 0.959 and protonated amine functionality) and characteristic mass spectrum (M+H⁺ = 258.16 for free base) make it suitable as a retention-time marker or mass-calibration standard in high-throughput purification workflows. The compound is also catalogued as reference standard P323500, indicating its recognized utility in analytical quality control applications.

Quote Request

Request a Quote for 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.